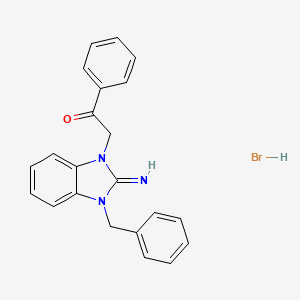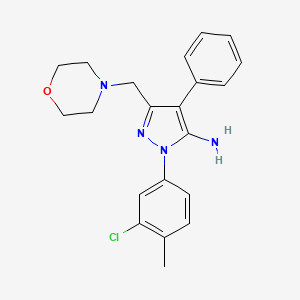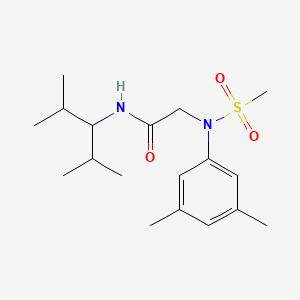![molecular formula C14H19NO2 B5225420 [1-(2-methylbenzoyl)-2-piperidinyl]methanol](/img/structure/B5225420.png)
[1-(2-methylbenzoyl)-2-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-methylbenzoyl)-2-piperidinyl]methanol, also known as MPMP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. MPMP has been shown to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related conditions. In
Mechanism of Action
The exact mechanism of action of [1-(2-methylbenzoyl)-2-piperidinyl]methanol is not fully understood, but it is believed to act on the opioid and cannabinoid receptors in the brain and spinal cord. [1-(2-methylbenzoyl)-2-piperidinyl]methanol has been shown to increase the release of endogenous opioids and cannabinoids, which are natural pain-relieving compounds produced by the body.
Biochemical and Physiological Effects
[1-(2-methylbenzoyl)-2-piperidinyl]methanol has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and increasing the release of anti-inflammatory cytokines. [1-(2-methylbenzoyl)-2-piperidinyl]methanol has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(2-methylbenzoyl)-2-piperidinyl]methanol in lab experiments is its relatively low toxicity compared to other pain-relieving compounds. [1-(2-methylbenzoyl)-2-piperidinyl]methanol has also been shown to have a long half-life, making it a potentially useful compound for sustained pain relief. However, one limitation of using [1-(2-methylbenzoyl)-2-piperidinyl]methanol in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on [1-(2-methylbenzoyl)-2-piperidinyl]methanol. One area of interest is the development of more efficient synthesis methods for [1-(2-methylbenzoyl)-2-piperidinyl]methanol. Another area of interest is the exploration of [1-(2-methylbenzoyl)-2-piperidinyl]methanol's potential use in combination with other pain-relieving compounds for enhanced efficacy. Additionally, further research is needed to fully understand the mechanism of action of [1-(2-methylbenzoyl)-2-piperidinyl]methanol and its potential use in cancer treatment.
Synthesis Methods
[1-(2-methylbenzoyl)-2-piperidinyl]methanol can be synthesized through a multi-step process involving the reaction of 2-methylbenzoyl chloride with piperidine, followed by reduction with sodium borohydride. The resulting product is then purified through column chromatography to obtain pure [1-(2-methylbenzoyl)-2-piperidinyl]methanol.
Scientific Research Applications
[1-(2-methylbenzoyl)-2-piperidinyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related conditions such as arthritis, neuropathic pain, and migraines. [1-(2-methylbenzoyl)-2-piperidinyl]methanol has also been studied for its potential use in cancer treatment, as it has been shown to inhibit cancer cell growth and induce apoptosis.
properties
IUPAC Name |
[2-(hydroxymethyl)piperidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-6-2-3-8-13(11)14(17)15-9-5-4-7-12(15)10-16/h2-3,6,8,12,16H,4-5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOHZCISRVDPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-acetyl-4-piperidinyl)oxy]-N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B5225337.png)
![N-{4,6-dihydroxy-2-[(4-nitrobenzyl)thio]-5-pyrimidinyl}acetamide](/img/structure/B5225347.png)
![4-(4-bromo-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5225354.png)
![3,5-dimethyl-N-[4-(4-morpholinyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5225360.png)


![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5225368.png)

![2-chloro-5-{3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5225387.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5225394.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5225406.png)
![N-(2,5-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5225409.png)
![ethyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5225419.png)
